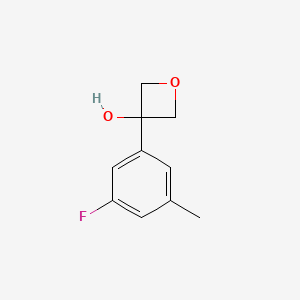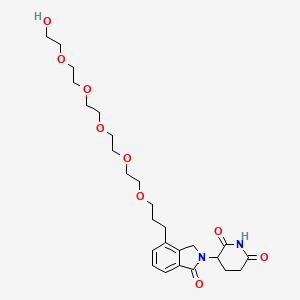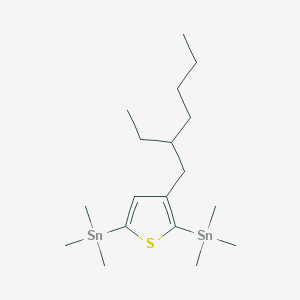
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) is an organotin compound with the chemical formula C18H36SSn2. It is a liquid at room temperature, ranging from colorless to pale yellow, and has a strong odor. This compound is sensitive to air, light, and heat, and it is prone to oxidation and decomposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) can be synthesized through the reaction of 2,5-dibromothiophene with trimethyltin chloride under suitable conditions. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound is sensitive to oxidation, which can lead to the formation of oxides and other degradation products.
Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.
Coupling Reactions: The compound is often used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Substitution: Halogens like chlorine and bromine are frequently used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Oxides and other degradation products.
Substitution: Halogenated derivatives.
Coupling Reactions: Various carbon-carbon bonded products, depending on the reactants used.
Applications De Recherche Scientifique
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) involves its ability to participate in various chemical reactions due to the presence of the tin atoms and the thiophene ring. The tin atoms can form bonds with other elements, facilitating coupling reactions, while the thiophene ring provides stability and electronic properties. The compound can interact with molecular targets through these reactions, influencing pathways involved in organic synthesis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3’-Bis(2-ethylhexyl)-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane): Similar structure but with a bithiophene core.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Another thiophene-based organotin compound used in organic electronics.
Uniqueness
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) is unique due to its specific structure, which combines the properties of the thiophene ring with the reactivity of the tin atoms. This combination makes it particularly useful in coupling reactions and the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C18H36SSn2 |
|---|---|
Poids moléculaire |
522.0 g/mol |
Nom IUPAC |
[3-(2-ethylhexyl)-5-trimethylstannylthiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C12H18S.6CH3.2Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;;;;;/h7,11H,3-6,9H2,1-2H3;6*1H3;; |
Clé InChI |
SKOFXYSZENYAOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



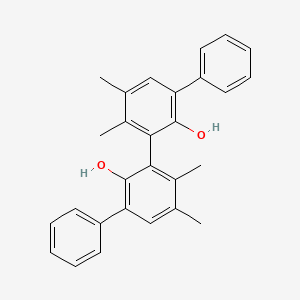
![[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;N,N-diethylethanamine](/img/structure/B14766891.png)


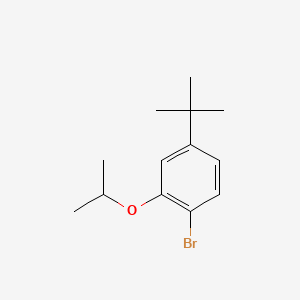
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14766901.png)

![4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14766916.png)

![5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766926.png)
